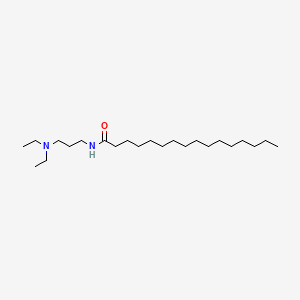
Triethyl(methoxy)germane
Übersicht
Beschreibung
Triethyl(methoxy)germane is an organogermanium compound that features a germanium atom bonded to three ethyl groups and one methoxy group. Organogermanium compounds are known for their versatility in organic synthesis, medicinal chemistry, and material sciences due to their unique chemical properties and biological activities .
Vorbereitungsmethoden
The synthesis of Triethyl(methoxy)germane typically involves the reaction of germanium tetrachloride with triethylaluminum in the presence of methanol. This reaction proceeds under controlled conditions to yield this compound with high purity. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and efficiency .
Analyse Chemischer Reaktionen
Triethyl(methoxy)germane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert it into lower oxidation state germanium compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Triethyl(methoxy)germane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in cross-coupling reactions.
Biology: Its biological activities are being explored for potential therapeutic applications, including antitumor properties.
Medicine: Research is ongoing to investigate its potential use in drug development and delivery systems.
Wirkmechanismus
The mechanism by which Triethyl(methoxy)germane exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular components, leading to changes in cellular functions and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but its ability to modulate biological activities makes it a compound of interest in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Triethyl(methoxy)germane can be compared with other organogermanium compounds such as:
Triethylgermane: Lacks the methoxy group, resulting in different chemical reactivity and applications.
Trimethylgermane: Contains methyl groups instead of ethyl groups, leading to variations in physical and chemical properties.
Eigenschaften
IUPAC Name |
triethyl(methoxy)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18GeO/c1-5-8(6-2,7-3)9-4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBLJTNYWPCAEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Ge](CC)(CC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18GeO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587009 | |
| Record name | Triethyl(methoxy)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13414-89-6 | |
| Record name | Triethyl(methoxy)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1627624.png)


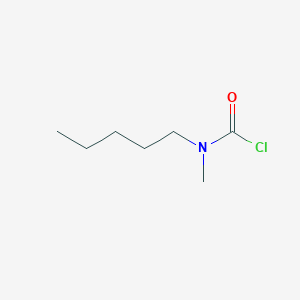

![2-[(Pyridin-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1627631.png)

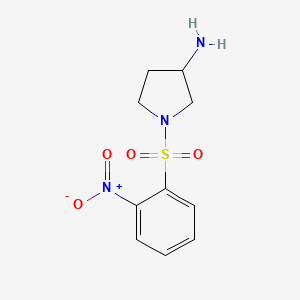

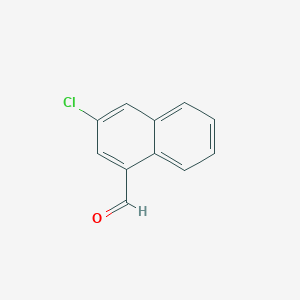
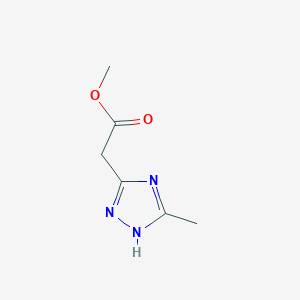
![2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine]](/img/structure/B1627641.png)
![Pyrimido[4,5-g]quinazoline](/img/structure/B1627642.png)
